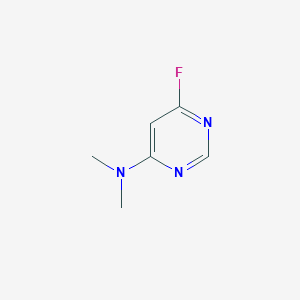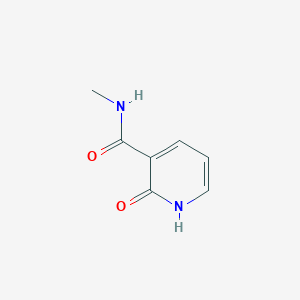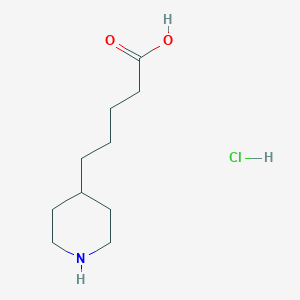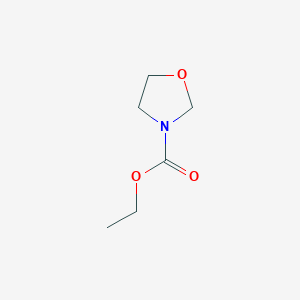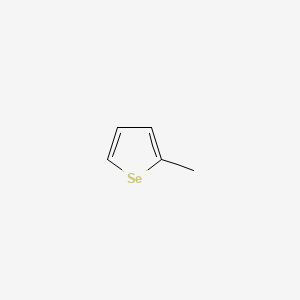
Selenophene, 2-methyl-
Übersicht
Beschreibung
2-Methylselenophene is an organoselenium compound with the molecular formula C5H6Se. It is a derivative of selenophene, where a methyl group is substituted at the second position of the selenophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylselenophene can be synthesized through several methods. One common approach involves the lithiation of a substituted selenophene followed by reaction with magnesium bromide and tert-butylperbenzoate . Another method includes the hydrogen peroxide oxidation of 2-selenophene diethylboronates . These synthetic routes typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of 2-methylselenophene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylselenophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert 2-methylselenophene into its corresponding selenide using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-methylselenophene can yield selenoxide derivatives, while substitution reactions can introduce various functional groups onto the selenophene ring .
Wissenschaftliche Forschungsanwendungen
2-Methylselenophene has several scientific research applications:
Organic Electronics: It is used in the development of conducting polymers and organic semiconductors due to its unique electronic properties.
Medicinal Chemistry:
Material Science: 2-Methylselenophene is explored for its use in creating advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-methylselenophene involves its interaction with molecular targets and pathways. In organic electronics, it acts as a building block for conducting polymers, facilitating charge transport through its conjugated system . In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific enzymes or receptors, although detailed mechanisms are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Methylselenophene can be compared with other similar compounds such as:
Selenophene: The parent compound without the methyl substitution.
3-Methylselenophene: A positional isomer with the methyl group at the third position.
Thiophene and its derivatives: Sulfur analogs of selenophene with similar electronic properties but different reactivity profiles.
The uniqueness of 2-methylselenophene lies in its specific electronic properties and reactivity due to the presence of selenium, which imparts distinct characteristics compared to sulfur-containing analogs .
Eigenschaften
IUPAC Name |
2-methylselenophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Se/c1-5-3-2-4-6-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEIUHSMORSJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[Se]1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Se | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226497 | |
| Record name | Selenophene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-42-4 | |
| Record name | Selenophene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenophene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)
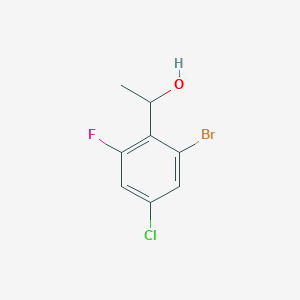

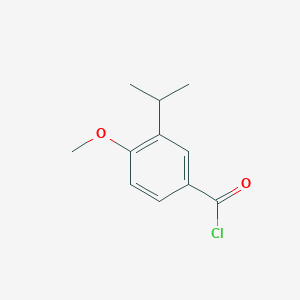
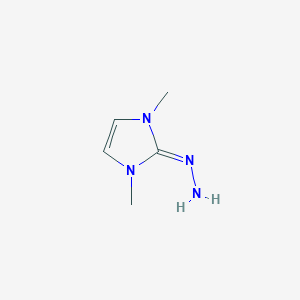
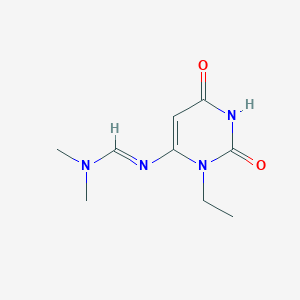
![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
